molecular formula C34H36N2O2 B8248748 (S)-2,2'-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene

(S)-2,2'-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene

Cat. No.: B8248748
M. Wt: 504.7 g/mol
InChI Key: OUZYYVUZHWKREV-VSGBNLITSA-N
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Description

®-2,2’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene is a chiral compound that features a binaphthalene core with two oxazoline rings. The presence of tert-butyl groups and the chiral centers make it a valuable compound in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene typically involves the following steps:

    Formation of the Binaphthalene Core: The binaphthalene core can be synthesized through a coupling reaction of naphthalene derivatives.

    Introduction of Oxazoline Rings: The oxazoline rings are introduced via a cyclization reaction involving amino alcohols and carboxylic acids.

    Addition of tert-Butyl Groups: The tert-butyl groups are added using tert-butyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2,2’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be carried out using hydride donors such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxazoline rings or the tert-butyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoline derivatives with additional oxygen functionalities, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

®-2,2’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Biology: Employed in the study of chiral recognition and molecular interactions.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2,2’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene involves its interaction with molecular targets through its chiral centers. The oxazoline rings and tert-butyl groups contribute to its binding affinity and selectivity. The compound can act as a chiral catalyst, promoting enantioselective transformations by stabilizing transition states and intermediates.

Comparison with Similar Compounds

Similar Compounds

    ®-2,2’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene: Unique due to its specific chiral centers and tert-butyl groups.

    ®-2,2’-Bis((S)-4-(methyl)-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene: Similar structure but with methyl groups instead of tert-butyl groups.

    ®-2,2’-Bis((S)-4-(phenyl)-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene: Contains phenyl groups, leading to different steric and electronic properties.

Uniqueness

The presence of tert-butyl groups in ®-2,2’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene provides unique steric hindrance and electronic effects, making it particularly effective in certain catalytic applications. Its chiral centers also contribute to its high enantioselectivity in asymmetric synthesis.

Properties

IUPAC Name

(4S)-4-tert-butyl-2-[1-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]naphthalen-1-yl]naphthalen-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N2O2/c1-33(2,3)27-19-37-31(35-27)25-17-15-21-11-7-9-13-23(21)29(25)30-24-14-10-8-12-22(24)16-18-26(30)32-36-28(20-38-32)34(4,5)6/h7-18,27-28H,19-20H2,1-6H3/t27-,28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZYYVUZHWKREV-VSGBNLITSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=NC(CO6)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=N[C@H](CO6)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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